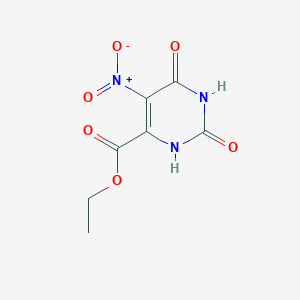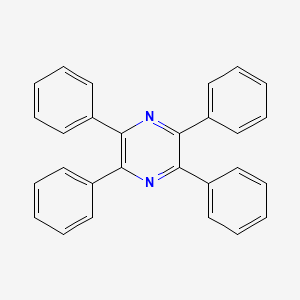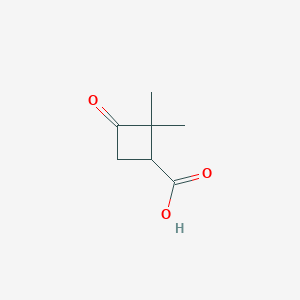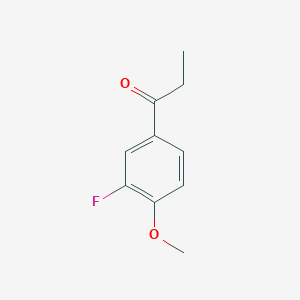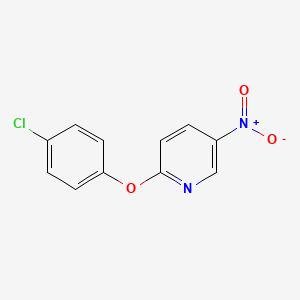
3-ニトロベンゼンスルホンヒドラジド
説明
3-Nitrobenzenesulfonohydrazide is an organic compound with the chemical formula C6H7N3O4S. It is a yellow crystalline solid that is soluble in some organic solvents such as ethanol and dichloromethane but insoluble in water. This compound is known for its strong oxidizing and reducing properties, making it a valuable reagent in various chemical reactions .
科学的研究の応用
医薬品合成
3-ニトロベンゼンスルホンヒドラジドは、医薬品の合成に使用されます . 例えば、スルホンアミドシッフ塩基化合物の合成に使用されており、これらの化合物は、様々な細菌や真菌に対して抗菌活性を示すことが報告されています . これらの化合物は、2-ヒドロキシ-3-メトキシベンズアルデヒドとp-トルエンスルホニルヒドラジドおよび4-ニトロスルホニルヒドラジドを反応させることによって合成されました .
分析化学
この化合物は、分析化学に使用されます . しかし、この分野における具体的な用途については、入手可能なリソースには記載されていません。
材料科学
3-ニトロベンゼンスルホンヒドラジドは、材料科学で使用されます. この分野における具体的な用途については、入手可能なリソースには記載されていません。
プロテオミクス
3-ニトロベンゼンスルホンヒドラジドは、プロテオミクス研究に使用されます . この分野における具体的な用途については、入手可能なリソースには記載されていません。
細胞生物学
ゲノミクスと同様に、3-ニトロベンゼンスルホンヒドラジドの供給元であるアヴァンターは、細胞生物学研究用の製品を提供しています . しかし、細胞生物学における3-ニトロベンゼンスルホンヒドラジドの具体的な役割については、入手可能なリソースには記載されていません。
作用機序
Target of Action
Similar compounds such as sulfonylhydrazides have been reported to exhibit antiproliferative effects against certain cancer cell lines
Mode of Action
It’s known that sulfonylhydrazides can generate diimide in polar solvents by in situ elimination of o-nitrobenzenesulfinic acid at room temperature and neutral ph . These mild reaction conditions for the generation of diimide are very attractive for substrates containing sensitive groups .
Biochemical Pathways
Similar compounds such as nitrobenzene have been reported to affect certain bacterial pathways for degradation
Action Environment
It’s known that environmental factors can significantly influence the degradation of similar compounds
生化学分析
Biochemical Properties
3-Nitrobenzenesulfonohydrazide plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, affecting their catalytic activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to changes in the conformation and activity of the biomolecules involved.
Cellular Effects
The effects of 3-Nitrobenzenesulfonohydrazide on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 3-Nitrobenzenesulfonohydrazide can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression . This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-Nitrobenzenesulfonohydrazide exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, 3-Nitrobenzenesulfonohydrazide can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitrobenzenesulfonohydrazide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Nitrobenzenesulfonohydrazide can degrade over time, leading to a decrease in its activity. The degradation products can also have biological activity, which may contribute to the observed effects. Long-term exposure to 3-Nitrobenzenesulfonohydrazide in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 3-Nitrobenzenesulfonohydrazide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes or pathways . At high doses, 3-Nitrobenzenesulfonohydrazide can be toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dose is required to elicit a particular response. Understanding these dosage effects is crucial for determining the safe and effective use of 3-Nitrobenzenesulfonohydrazide in research and therapeutic applications.
Metabolic Pathways
3-Nitrobenzenesulfonohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the levels of metabolites and the overall metabolic flux within the cell. For instance, this compound can be metabolized by certain oxidoreductases, leading to the production of reactive intermediates that can further interact with other biomolecules. These interactions can have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3-Nitrobenzenesulfonohydrazide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it can exert its effects. The distribution of 3-Nitrobenzenesulfonohydrazide can influence its activity and function, as different cellular compartments have distinct biochemical environments that can affect the behavior of this compound.
Subcellular Localization
3-Nitrobenzenesulfonohydrazide exhibits specific subcellular localization patterns, which can influence its activity and function . It can be targeted to particular compartments or organelles within the cell through specific targeting signals or post-translational modifications. For example, 3-Nitrobenzenesulfonohydrazide may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
準備方法
3-Nitrobenzenesulfonohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with hydrazine hydrate. The reaction typically takes place under mild conditions and can be carried out in a one-pot protocol. The resulting product can be stored at -20°C under nitrogen for up to two months .
Another method involves the nitration of benzenesulfonyl hydrazide. This process requires careful control of reaction conditions to ensure the selective formation of the nitro compound. Industrial production methods often utilize large-scale nitration reactors to achieve high yields and purity .
化学反応の分析
3-Nitrobenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form diimide, which is a useful reducing agent for alkenes. This reaction is typically carried out in polar solvents at room
特性
IUPAC Name |
3-nitrobenzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11/h1-4,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLRXXTYALIWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985153 | |
| Record name | 3-Nitrobenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6655-77-2 | |
| Record name | 6655-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrobenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


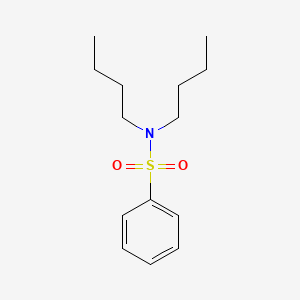
![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)
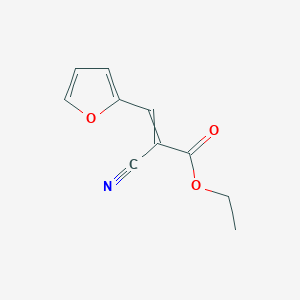
![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

